

Introduction: Understanding the Multifaceted Nature of 2,6-Dinitro-4-fluorophenol

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Compound of Interest

Compound Name: 2,6-Dinitro-4-fluorophenol

Cat. No.: B1294825

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2,6-Dinitro-4-fluorophenol is a unique organic compound characterized by a phenol ring substituted with two electron-withdrawing nitro groups ($-NO_2$) and a highly electronegative fluorine atom ($-F$)[1][2]. This specific arrangement of functional groups imparts significant chemical reactivity and distinct biological activity, making it a molecule of interest for researchers in biochemistry, drug development, and synthetic chemistry. The compound typically appears as a yellow crystalline solid or powder[1][3].

The potent electron-withdrawing nature of the two nitro groups and the fluorine atom dramatically increases the acidity of the phenolic hydroxyl group, resulting in a predicted pK_a of approximately 2.96[1][4]. This is significantly more acidic than phenol itself ($pK_a \approx 10$). This enhanced acidity is a direct consequence of the stabilization of the resulting phenoxide anion through both inductive effects and resonance delocalization of the negative charge onto the nitro groups[1]. From a synthetic standpoint, this electron-deficient aromatic ring is highly activated towards nucleophilic aromatic substitution, a core principle explored in the protocols below[1].

Historically, related dinitrophenols were investigated for their ability to induce weight loss. This effect is now understood to be a result of their function as mitochondrial uncoupling agents[1]. While their severe toxicity precludes therapeutic use, this property makes them valuable tools for studying cellular metabolism and mitochondrial function in a controlled laboratory setting[1].

This guide provides an in-depth exploration of the properties, safety considerations, and key experimental applications of **2,6-Dinitro-4-fluorophenol**, offering detailed protocols for its use

as both a biochemical tool and a synthetic reagent.

Compound Properties and Safety Data

A thorough understanding of the physicochemical properties and safety requirements is paramount before commencing any experimental work.

Physicochemical Data Summary

Property	Value	Source(s)
Molecular Formula	C ₆ H ₃ FN ₂ O ₅	[2][3][5]
Molecular Weight	202.10 g/mol	[2]
Appearance	Yellow crystalline powder	[1][3]
Melting Point	54-56 °C	[4][6]
Boiling Point	255.6 °C (Predicted)	[4][6]
pKa	2.96 ± 0.10 (Predicted)	[1][3][4]
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.	[3]

Critical Safety and Handling Protocols

2,6-Dinitro-4-fluorophenol and related nitroaromatic compounds are hazardous and must be handled with extreme care. Dinitrophenols can be toxic, are skin and eye irritants, and may be harmful if inhaled or swallowed[7].

- Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors[7].
- Handling: Avoid creating dust. Wash hands, face, and any exposed skin thoroughly after handling[7]. Do not eat, drink, or smoke in the laboratory.

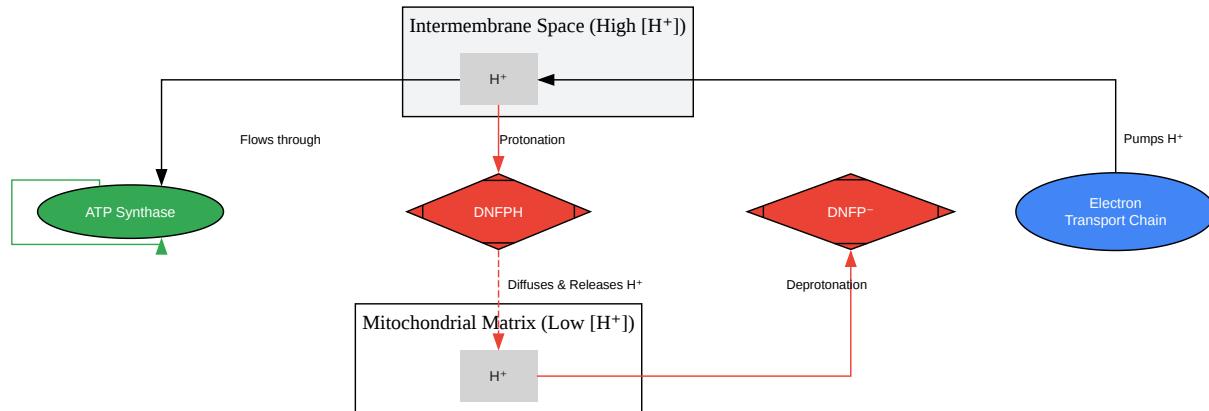
- Storage: Store in a cool, dry, and well-ventilated area away from heat, sources of ignition, and strong oxidizing agents[3][7]. Keep the container tightly closed[7].
- First Aid Measures:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention[7].
 - Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention[7].
 - Inhalation: Move the person to fresh air. If breathing is difficult, call a physician[7].
 - Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately[8].
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[7].

Application I: A Tool for Probing Mitochondrial Function

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary biochemical application of **2,6-Dinitro-4-fluorophenol** stems from its activity as a protonophore, which uncouples oxidative phosphorylation. In healthy mitochondria, the electron transport chain (ETC) pumps protons (H^+) from the mitochondrial matrix to the intermembrane space, creating a potent electrochemical gradient. This proton-motive force is then used by ATP synthase to generate ATP from ADP and inorganic phosphate.

2,6-Dinitro-4-fluorophenol, with its acidic proton and lipophilic character, can diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated. It then diffuses back into the matrix, where it releases the proton, effectively creating a "short-circuit" in the proton gradient. This dissipates the energy stored in the gradient as heat instead of being used for ATP synthesis[1]. This forced increase in respiration without ATP production is a hallmark of mitochondrial uncoupling.



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Caption: Mitochondrial uncoupling by **2,6-Dinitro-4-fluorophenol** (DNFP).

Protocol 1: Real-Time Analysis of Mitochondrial Respiration

This protocol describes the use of an extracellular flux analyzer (e.g., Seahorse XF) to measure the effect of **2,6-Dinitro-4-fluorophenol** on the oxygen consumption rate (OCR) of cultured cells, providing a direct measure of mitochondrial respiration.

Objective: To quantify the mitochondrial uncoupling potential of **2,6-Dinitro-4-fluorophenol**.

Materials:

- Adherent cells (e.g., C2C12, HepG2) seeded in a Seahorse XF cell culture plate.
- **2,6-Dinitro-4-fluorophenol** (DNFP).

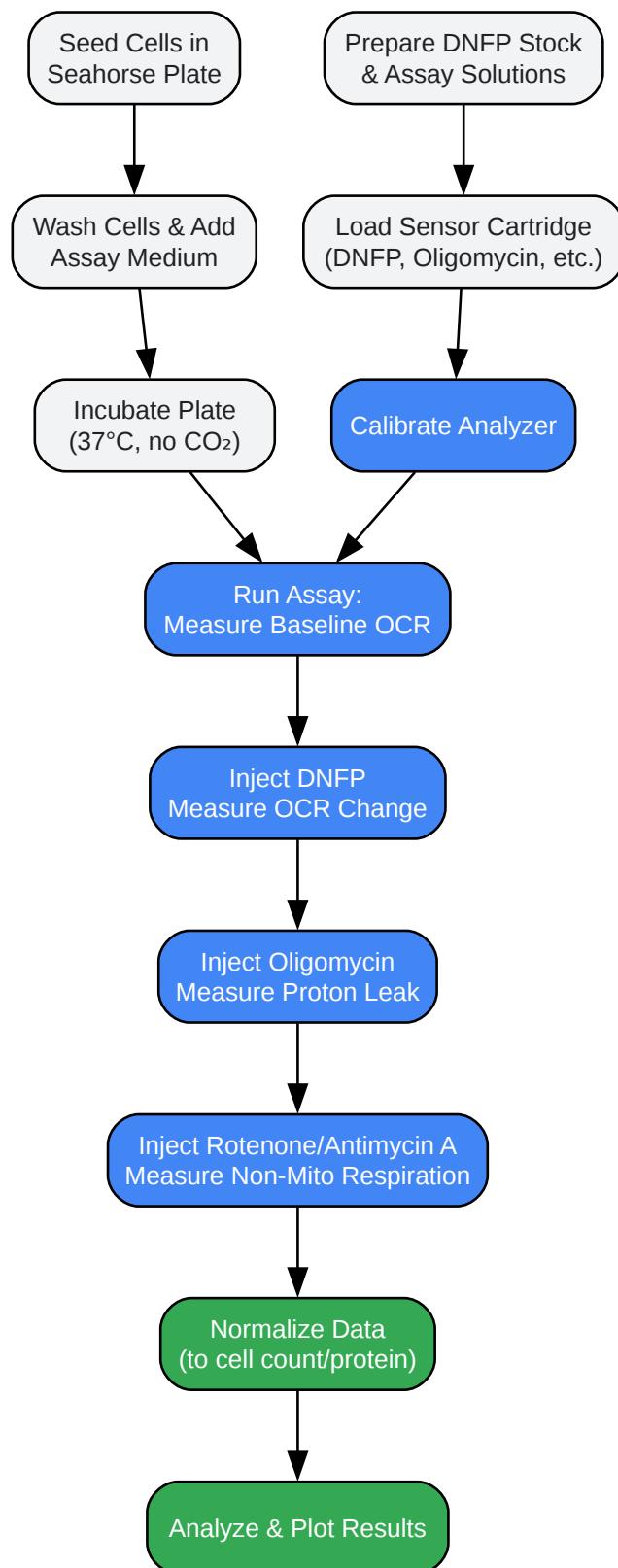
- DMSO (for stock solution).
- Seahorse XF Assay Medium.
- Mitochondrial stress test compounds: Oligomycin, FCCP (as a positive control), Rotenone/Antimycin A.
- Extracellular flux analyzer and associated consumables.

Methodology:

- Cell Seeding: The day before the assay, seed cells in a Seahorse culture plate at a pre-determined optimal density to achieve ~80-90% confluence on the day of the experiment.
- Stock Solution Preparation: Prepare a high-concentration stock solution of DNFP (e.g., 10-50 mM) in DMSO. Further dilutions should be made in the assay medium. Causality Note: A high-concentration stock in DMSO is necessary due to the compound's limited aqueous solubility and to minimize the final DMSO concentration in the assay, which can be toxic to cells.
- Assay Preparation: a. On the day of the assay, remove the culture medium and wash the cells twice with pre-warmed Seahorse XF Assay Medium. b. Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO₂ incubator for 1 hour to allow for temperature and pH equilibration. c. Prepare a titration of DNFP concentrations (e.g., 1 μM to 100 μM) in the assay medium for injection. Load the desired concentrations, along with other mito-stress test drugs, into the injector ports of the sensor cartridge.
- Extracellular Flux Analysis: a. Calibrate the analyzer with the loaded sensor cartridge. b. Place the cell culture plate into the analyzer. c. The instrument will perform the following sequence: i. Baseline OCR Measurement: Measure the basal respiration rate (3-4 measurement cycles). ii. DNFP Injection: Inject the various concentrations of DNFP and measure the subsequent change in OCR (3-4 cycles). Expected Result: A dose-dependent increase in OCR as the uncoupling effect takes hold. iii. Oligomycin Injection: Inject oligomycin, an ATP synthase inhibitor. Expected Result: OCR will decrease, but because of the uncoupling by DNFP, it will not return to baseline, indicating proton leak. iv. FCCP Injection (Optional/Control): In control wells, inject FCCP, a potent classical uncoupler, to determine the maximal respiratory capacity. v. Rotenone/Antimycin A Injection: Inject this

combination to shut down the ETC completely, revealing non-mitochondrial oxygen consumption.

- Data Normalization and Analysis: After the run, normalize the OCR data to cell number or protein concentration per well. Plot the OCR against time and analyze the dose-dependent effects of DNFP.



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Caption: Experimental workflow for assessing mitochondrial uncoupling.

Application II: A Building Block in Synthetic Chemistry

Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in **2,6-Dinitro-4-fluorophenol** makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). The fluorine atom, being a good leaving group, is positioned para to one nitro group and ortho to the other. Both nitro groups serve to stabilize the negative charge in the intermediate Meisenheimer complex through resonance, thereby facilitating the reaction. This makes the fluorine atom highly susceptible to displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiols).

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol 2: Synthesis of a Substituted Dinitrophenol via SNAr

This protocol provides a general method for the substitution of the fluorine atom in **2,6-Dinitro-4-fluorophenol** with an amine nucleophile.

Objective: To synthesize N-benzyl-2,6-dinitro-4-aminophenol.

Materials:

- **2,6-Dinitro-4-fluorophenol** (DNFP).
- Benzylamine.
- Potassium Carbonate (K_2CO_3) or another suitable non-nucleophilic base.
- Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent.
- Ethyl acetate and Hexanes (for chromatography).
- Saturated aqueous sodium bicarbonate solution.

- Brine (saturated aqueous NaCl).
- Anhydrous magnesium sulfate (MgSO₄).
- Round-bottom flask, magnetic stirrer, condenser, and heating mantle.
- Thin Layer Chromatography (TLC) plates and chamber.

Methodology:

- Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add **2,6-Dinitro-4-fluorophenol** (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF. Causality Note: The base deprotonates the phenol, forming the more nucleophilic phenoxide, though the reaction can proceed without it. The polar aprotic solvent (DMF) is ideal for SNAr as it solvates the cation but not the nucleophile, increasing its reactivity.
- Addition of Nucleophile: Add benzylamine (1.1 eq) dropwise to the stirring suspension at room temperature.
- Reaction: Heat the reaction mixture to 60-80°C and monitor its progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
- Work-up: a. Once the starting material is consumed, cool the reaction to room temperature. b. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate. c. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine. Causality Note: The washes remove the DMF solvent and any remaining inorganic base or salts. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure N-benzyl-2,6-dinitro-4-aminophenol.

- Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Conclusion

2,6-Dinitro-4-fluorophenol is a versatile molecule with significant utility in both biochemical and synthetic organic chemistry. Its ability to act as a mitochondrial uncoupler provides a powerful method for investigating cellular metabolism and bioenergetics. Concurrently, its highly activated aromatic system makes it a valuable substrate for constructing more complex molecules through nucleophilic aromatic substitution. Adherence to strict safety protocols is essential when working with this compound. The methods detailed in this guide provide a robust framework for researchers to harness the unique properties of **2,6-Dinitro-4-fluorophenol** in their experimental designs.

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